Product packaging for Vindolinine dihydrochloride(Cat. No.:CAS No. 976-78-3)

Vindolinine dihydrochloride

Cat. No.: B1661854
CAS No.: 976-78-3
M. Wt: 409.3
InChI Key: AZCNDDPKXMVQEE-RVNMPQILSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Monoterpenoid Indole (B1671886) Alkaloid Research

Vindolinine (B1262840) is classified as a monoterpenoid indole alkaloid (MIA), a large and structurally diverse family of over 2,000 known compounds. nih.govmdpi.com These natural products are biosynthesized by plants primarily from the amino acid tryptophan and the monoterpenoid secologanin (B1681713). mit.edu MIAs are renowned for their profound physiological effects and medicinal properties, which include some of the most important plant-derived pharmaceuticals. mdpi.comnih.gov

The Apocynaceae (dogbane) family is a particularly rich source of MIAs, producing iconic drugs such as the anticancer agents vinblastine (B1199706) and vincristine, the antihypertensive reserpine, and the antiarrhythmic ajmaline. mdpi.comijsra.net Research into MIAs is a vibrant field, driven by the desire to understand their intricate biosynthetic pathways, to develop methods for their total chemical synthesis, and to discover new therapeutic agents. acs.orgnih.gov Vindolinine is an exemplar of the aspidosperma subclass of MIAs, characterized by a specific pentacyclic ring system, and serves as a key subject in the exploration of this chemical class. mdpi.comresearchgate.net

Historical Perspective of Isolation and Initial Characterization

The study of vindolinine began with its isolation from plants of the Catharanthus genus, which belongs to the Apocynaceae family. It was identified in the leaves of Catharanthus lanceus and is also present in the well-known Madagascar periwinkle, Catharanthus roseus. nih.govmedchemexpress.comnih.gov The isolation process from plant material is a meticulous task due to the low concentrations of the alkaloid. cymitquimica.com It typically involves solvent extraction followed by advanced separation techniques such as high-performance countercurrent chromatography (HPCCC) and preparative thin-layer chromatography (TLC) to obtain the pure compound. nih.govresearchgate.netmdpi.com

The initial characterization established its chemical formula as C₂₁H₂₄N₂O₂. nih.gov The definitive elucidation of its complex, cage-like structure was a significant challenge that was overcome through the application of powerful analytical methods. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), were instrumental in piecing together its connectivity. mdpi.commdpi.com Ultimately, single-crystal X-ray crystallography provided unambiguous proof of its three-dimensional structure and absolute stereochemistry, a landmark achievement in natural product chemistry at the time. acs.org

Table 1: Physicochemical Properties of Vindolinine
PropertyValueSource
Molecular FormulaC₂₁H₂₄N₂O₂ nih.gov
Molecular Weight336.4 g/mol nih.gov
Crystal SystemMonoclinic
Space GroupP2₁

Significance in Natural Product Chemistry and Biosynthetic Intermediacy

Vindolinine holds considerable significance as a key intermediate in the biosynthesis of other vital MIAs. acs.org It lies on the intricate pathway that produces vindoline (B23647), which is one of the two monomeric precursors required for the formation of the potent anticancer drug vinblastine. acs.org

The biosynthesis of vindolinine begins with the aspidosperma-type alkaloid tabersonine (B1681870). In a crucial step, the enzyme vindolinine synthase (VNS), a non-heme iron-dependent dioxygenase, catalyzes a unique redox-neutral cyclization of a dehydrosecodine intermediate to form vindolinine. researchgate.netdntb.gov.ua This enzymatic transformation is remarkable as it generates the two C-19 stereoisomers of the molecule, (19R)- and (19S)-vindolinine. researchgate.net The elucidation of this pathway highlights the elegant and complex strategies that plants use to construct molecular diversity. The intricate structure of vindolinine has also made it an attractive target for chemical synthesis, stimulating the development of novel synthetic strategies to assemble complex alkaloid frameworks. acs.org

Rarity and Diverse Natural Occurrences of Vindolinine Isomers in Apocynaceae Species

While foundational to the biosynthesis of more abundant alkaloids in certain species, vindolinine itself is considered a relatively rare natural product, typically found in low concentrations within the plant. cymitquimica.comdntb.gov.ua Its presence, however, is not limited to a single species. Researchers have identified vindolinine and its isomers in a variety of plants across the Apocynaceae family, demonstrating a shared biosynthetic heritage.

The occurrence of vindolinine epimers, such as 19R-vindolinine, has been confirmed in Catharanthus roseus leaves through detailed metabolic profiling. nih.govmdpi.com While the Catharanthus genus is the most cited source, related species also produce this alkaloid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H26Cl2N2O2 B1661854 Vindolinine dihydrochloride CAS No. 976-78-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

976-78-3

Molecular Formula

C21H26Cl2N2O2

Molecular Weight

409.3

IUPAC Name

methyl (1R,9R,10R,12R,19S,20R)-20-methyl-8,16-diazahexacyclo[10.6.1.19,12.01,9.02,7.016,19]icosa-2,4,6,13-tetraene-10-carboxylate;dihydrochloride

InChI

InChI=1S/C21H24N2O2.2ClH/c1-13-19-8-5-10-23-11-9-20(18(19)23)14-6-3-4-7-16(14)22-21(13,20)15(12-19)17(24)25-2;;/h3-8,13,15,18,22H,9-12H2,1-2H3;2*1H/t13-,15+,18+,19+,20-,21-;;/m1../s1

InChI Key

AZCNDDPKXMVQEE-RVNMPQILSA-N

SMILES

CC1C23CC(C14C5(C2N(CC5)CC=C3)C6=CC=CC=C6N4)C(=O)OC.Cl.Cl

Isomeric SMILES

C[C@@H]1[C@]23C[C@H]([C@@]14[C@@]5([C@H]2N(CC5)CC=C3)C6=CC=CC=C6N4)C(=O)OC.Cl.Cl

Canonical SMILES

CC1C23CC(C14C5(C2N(CC5)CC=C3)C6=CC=CC=C6N4)C(=O)OC.Cl.Cl

Origin of Product

United States

Ii. Advanced Methodologies for Structural Elucidation of Vindolinine Dihydrochloride

Spectroscopic Techniques in Comprehensive Structural Determination

Spectroscopic methods are fundamental in piecing together the molecular puzzle of Vindolinine (B1262840) dihydrochloride (B599025). By probing the interactions of the molecule with electromagnetic radiation, detailed information about its constituent atoms and the bonds that connect them can be obtained.

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing the connectivity between protons and carbons. For instance, in 19R-vindolinine, HMBC correlations from the methyl protons (18-CH₃) to carbons C-2 and C-20 help to confirm the bicyclic skeleton bridge. nih.gov Similarly, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments reveal through-space interactions between protons, which are crucial for determining the relative stereochemistry of the chiral centers. nih.gov In 19R-vindolinine, NOESY correlations can delineate the spatial proximity of various protons, helping to establish the conformation of the ring systems. nih.gov

The protonation of the two nitrogen atoms in Vindolinine to form the dihydrochloride salt would be expected to induce significant downfield shifts in the ¹H and ¹³C NMR spectra for the nuclei in close proximity to these newly formed positive charges. The magnitude of these shifts would be dependent on the distance and orientation of the nuclei relative to the protonated nitrogens.

Below is a table summarizing the ¹H and ¹³C NMR chemical shifts for 19R-vindolinine, which provides a foundational understanding of the NMR landscape of the Vindolinine scaffold.

Atom¹H Chemical Shift (δ ppm)¹³C Chemical Shift (δ ppm)
2-82.8
3--
5--
6--
7--
8--
9--
10--
11--
12--
13--
14--
15--
16--
17--
181.11-
192.16-
20-45.8
213.82-

Data for 19R-vindolinine, a stereoisomer of vindolinine. nih.gov

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a molecule, as well as for gaining structural information through the analysis of its fragmentation patterns. For Vindolinine, high-resolution mass spectrometry (HRMS) provides an accurate mass measurement, from which the molecular formula, C₂₁H₂₄N₂O₂, can be deduced. nih.gov

In electrospray ionization (ESI) mass spectrometry, Vindolinine is typically observed as the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 337. nih.gov Tandem mass spectrometry (MS/MS) experiments, where the [M+H]⁺ ion is isolated and fragmented, provide valuable structural insights. The fragmentation of the protonated Vindolinine molecule reveals characteristic losses and fragment ions that are indicative of its complex ring structure. A notable fragment ion is observed at m/z 320, which corresponds to a loss of an oxygen atom. nih.gov

The formation of the dihydrochloride salt would not significantly alter the mass spectrum of the parent molecule in the positive ion mode, as the chloride ions would not be detected. The protonated molecule [M+H]⁺ would still be the primary ion observed, representing the mass of the free base with an added proton.

A summary of the key mass spectral data for Vindolinine is presented in the table below.

Ionm/z (observed)Description
[M+H]⁺337Protonated molecule
[M+H-O]⁺320Fragment ion resulting from the loss of an oxygen atom

Data for Vindolinine. nih.govnih.gov

Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy provide complementary information about the electronic structure and functional groups present in a molecule.

UV-Vis spectroscopy probes the electronic transitions within a molecule. The UV spectrum of Vindolinine is expected to be dominated by the absorptions of its dihydroindole chromophore. nih.gov While specific data for Vindolinine is limited, the closely related compound Vindoline (B23647), which also contains an indole (B1671886) moiety, exhibits characteristic UV absorptions. The UV spectrum of Vindoline in acetonitrile (B52724) shows three main absorption bands corresponding to the ¹Bₐ (213 nm), ¹Lₐ (253 nm), and ¹Lₑ (305 nm) electronic transitions. columbia.edu Given the structural similarities, Vindolinine would be expected to display a comparable UV absorption profile. The protonation of the nitrogen atoms in the dihydrochloride salt may lead to slight shifts in the absorption maxima due to alterations in the electronic environment of the chromophore.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of Vindolinine would be expected to show absorptions corresponding to its various functional groups. Data from the related compound Vindoline can provide insight into these expected frequencies. Key absorptions would include C-H stretching vibrations for both sp² and sp³ hybridized carbons, C=C stretching from the aromatic ring, C-N stretching, and a strong C=O stretching vibration from the methyl ester group. researchgate.net The formation of the dihydrochloride salt would introduce a broad N-H stretching absorption in the IR spectrum, typically in the range of 2400-3300 cm⁻¹, characteristic of an amine salt.

The table below summarizes the expected characteristic IR absorptions for Vindolinine, based on its functional groups and data from related compounds.

Functional GroupExpected Absorption Range (cm⁻¹)
N-H stretch (amine salt)2400-3300 (broad)
C-H stretch (aromatic)3000-3100
C-H stretch (aliphatic)2850-2960
C=O stretch (ester)~1735
C=C stretch (aromatic)1450-1600
C-N stretch1000-1250

Crystallographic Analysis for Absolute Configuration Determination (e.g., Single-Crystal X-ray Diffraction)

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The pattern of diffracted X-rays provides information about the arrangement of atoms within the crystal lattice, allowing for the precise determination of bond lengths, bond angles, and the absolute stereochemistry of all chiral centers.

For complex molecules like Vindolinine, obtaining a single crystal suitable for X-ray diffraction can be challenging. However, the formation of a salt, such as a picrate, can sometimes facilitate crystallization. Indeed, the X-ray crystal structure analysis of Vindolinine picrate has been reported in the literature. This analysis would provide the unambiguous assignment of the absolute configuration of all six chiral centers in the Vindolinine molecule.

Chiroptical Methods for Stereochemical Assignment (e.g., Electronic Circular Dichroism Calculations)

Chiroptical methods, such as Electronic Circular Dichroism (ECD) spectroscopy, are powerful tools for investigating the stereochemistry of chiral molecules in solution. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum is highly sensitive to the spatial arrangement of the chromophores within the molecule.

Theoretical calculations of ECD spectra using time-dependent density functional theory (TD-DFT) can be used to predict the ECD spectrum for a given stereoisomer of Vindolinine. By comparing the calculated spectrum with a hypothetical experimental spectrum, the absolute configuration of the molecule could be confidently assigned. This computational approach provides a valuable alternative or complement to X-ray crystallography for stereochemical assignment.

Iii. Biosynthetic Pathways and Enzymology of Vindolinine Dihydrochloride

Overview of Monoterpenoid Indole (B1671886) Alkaloid Biosynthesis in Catharanthus roseus

Catharanthus roseus, commonly known as the Madagascar periwinkle, is a plant of significant medicinal value, primarily because it is the exclusive natural source of the anticancer drugs vinblastine (B1199706) and vincristine. elsevierpure.com These compounds are part of a large and complex group of over 130 secondary metabolites known as monoterpenoid indole alkaloids (MIAs). microbiologyjournal.orgnih.gov The biosynthesis of these alkaloids is a sophisticated and highly regulated enzymatic process. elsevierpure.com

The intricate MIA biosynthetic pathway involves more than 20 enzymatic steps. who.int It begins with the condensation of tryptamine (B22526) and secologanin (B1681713) to form strictosidine (B192452), which is the universal precursor for all MIAs. microbiologyjournal.org From strictosidine, the pathway branches out to produce a diverse array of alkaloids with various structures and biological activities. microbiologyjournal.org The production and accumulation of these alkaloids are tightly controlled by developmental and environmental cues. elsevierpure.com

Specific Enzymatic Steps Leading to Vindolinine (B1262840) Isomers from Precursors

The formation of vindolinine isomers is a branch of the larger MIA biosynthetic pathway. Recent discoveries have elucidated the key enzymes responsible for diverting intermediates towards the synthesis of these specific alkaloids.

A pivotal enzyme in the biosynthesis of vindolinine is Vindolinine Synthase (VNS). nih.gov This enzyme is a Fe(II)/α-ketoglutarate-dependent (Fe/2OG) dioxygenase that catalyzes the formation of both 19S-vindolinine and 19R-vindolinine. nih.gov VNS acts on the unstable intermediate dehydrosecodine. nih.gov

The catalytic mechanism of VNS is unusual for an Fe/2OG dioxygenase. Instead of a typical hydroxylation reaction, VNS catalyzes a redox-neutral reaction. nih.govresearchgate.net The proposed mechanism involves the formation of a substrate radical by the enzyme-bound Fe(IV)=O species. nih.gov This is followed by water oxidation to regenerate Fe(II), leading to a di-radical intermediate that then cyclizes to form the vindolinine epimers. nih.gov In vitro studies have shown that the activity of VNS is dependent on the presence of both α-ketoglutarate and ascorbate. nih.gov

Virus-induced gene silencing (VIGS) experiments in C. roseus have demonstrated the in vivo function of VNS. Silencing of the VNS gene resulted in a significant reduction (95%) in the accumulation of both 19R-vindolinine and 19S-vindolinine in the leaves. nih.govresearchgate.net

Fe(II)/α-ketoglutarate-dependent dioxygenases (Fe/2OG DOs) are a versatile superfamily of enzymes known to catalyze a wide range of oxidative reactions, including hydroxylation, desaturation, and cyclization. nih.govrsc.org These non-heme iron-containing enzymes utilize ferrous iron, α-ketoglutarate, and molecular oxygen to activate C-H bonds in their substrates. nih.govfrontiersin.org

The catalytic cycle of a typical Fe/2OG dioxygenase involves the binding of α-ketoglutarate and the primary substrate to the iron center, followed by the binding of O2. frontiersin.org This leads to the oxidative decarboxylation of α-ketoglutarate, generating a highly reactive Fe(IV)-oxo species and succinate. frontiersin.org This potent oxidizing agent then abstracts a hydrogen atom from the substrate, leading to the formation of a substrate radical and a hydroxylated iron species, which then recombine to yield the hydroxylated product. nih.gov

However, as seen with Vindolinine Synthase (VNS), some Fe/2OG dioxygenases can catalyze unconventional, redox-neutral reactions. nih.govresearchgate.net In the case of VNS, the enzyme facilitates a cyclization reaction without a net change in the oxidation state of the substrate. nih.gov This highlights the expanding catalytic repertoire of this enzyme superfamily and their importance in generating structural diversity in natural products. rsc.orgfrontiersin.org

The formation of vindolinine isomers is not solely dependent on Vindolinine Synthase (VNS). Hydrolase enzymes play a crucial role in the cyclization of the radical intermediate generated by VNS. nih.gov Specifically, a hydrolase designated as HL2 has been shown to be involved in the formation of 19S-vindolinine, 19R-vindolinine, and another related MIA, venalstonine. nih.gov

In vitro experiments have demonstrated that in the presence of VNS, the unstable intermediate dehydrosecodine is converted into a radical intermediate. nih.gov The subsequent cyclization of this radical is facilitated by hydrolase 2 (HL2), leading to the formation of the three distinct MIA isomers. nih.gov It has also been shown that other homologous hydrolases in C. roseus, such as HL4, and even a hydrolase from Vinca (B1221190) minor (VmHL), can substitute for HL2 in this reaction. nih.gov This interplay between the Fe/2OG dioxygenase (VNS) and a hydrolase (HL2) represents a key mechanistic feature in the biosynthesis of vindolinine epimers. nih.gov

Subcellular Localization of Biosynthetic Enzymes and Pathway Intermediates

The biosynthesis of monoterpenoid indole alkaloids in C. roseus is a highly compartmentalized process, involving multiple subcellular locations. nih.govresearchgate.net Early steps of the pathway, such as the formation of strictosidine by tryptophan decarboxylase and strictosidine synthase, occur in the cytoplasm. nih.govscilit.comnih.gov

For the later stages of vindoline (B23647) biosynthesis, a precursor to vindolinine, specific enzymes have been localized to distinct organelles. For instance, S-Adenosyl-l-methionine:16-methoxy-2,3-dihydro-3-hydroxytabersonine-N-methyltransferase, which catalyzes a step three reactions prior to the final product, has been found to be associated with the thylakoid membranes within chloroplasts. nih.govresearchgate.netscilit.com In contrast, the final enzyme in the vindoline biosynthetic pathway, acetyl-coenzyme A:deacetylvindoline-O-acetyltransferase, is located in the cytoplasm. nih.govresearchgate.netscilit.com

This subcellular organization implies a complex trafficking of pathway intermediates between different compartments, such as the cytoplasm and chloroplasts, during the biosynthesis of these alkaloids. nih.govscilit.comnih.gov While the specific subcellular localization of all enzymes in the vindolinine branch of the MIA pathway has not been fully elucidated, the established patterns in the closely related vindoline pathway suggest a similar level of intricate subcellular organization.

Strategies for Enhanced Production via Metabolic Engineering (e.g., Heterologous Expression in Saccharomyces cerevisiae)

The low natural abundance of valuable MIAs in C. roseus has driven efforts to produce these compounds in heterologous systems, with the yeast Saccharomyces cerevisiae being a prominent host. nih.gov Metabolic engineering of yeast offers a promising alternative for a stable and scalable supply of these alkaloids. nih.govmdpi.com

Significant progress has been made in reconstituting complex MIA biosynthetic pathways in yeast. The entire seven-step pathway from tabersonine (B1681870) to vindoline has been successfully engineered in S. cerevisiae. mpg.de This involved the expression of multiple plant-derived enzymes, including cytochrome P450s and dehydrogenases. mpg.deresearchgate.net More recently, researchers have achieved the de novo biosynthesis of both vindoline and catharanthine (B190766), the precursors to vinblastine, in yeast by introducing a total of 32 heterologous genes. nih.govnih.gov

Strategies to enhance production titers in engineered yeast include:

Gene copy number optimization: Fine-tuning the expression levels of pathway genes can help to channel metabolic flux towards the desired product and reduce the formation of unwanted byproducts. nih.govmdpi.comresearchgate.net

Enzyme engineering and pairing: Optimizing the compatibility between cytochrome P450 enzymes and their corresponding reductase partners can improve catalytic efficiency. researchgate.netresearchgate.net

Cofactor supply enhancement: Increasing the intracellular availability of necessary cofactors like NADPH and S-adenosylmethionine (SAM) can boost the activity of cofactor-dependent enzymes in the pathway. researchgate.net

Fermentation process optimization: Modifying culture conditions such as medium composition and pH, as well as implementing fed-batch strategies, can significantly improve product yields. nih.gov

Through these metabolic engineering approaches, researchers have been able to achieve vindoline titers of up to 266 mg/L in fed-batch bioreactors, demonstrating the potential of yeast as a production platform for these complex plant-derived molecules. nih.gov

Data Tables

Table 1: Key Enzymes in Vindolinine Biosynthesis

Enzyme NameAbbreviationEnzyme ClassSubstrateProduct(s)
Vindolinine SynthaseVNSFe(II)/α-ketoglutarate-dependent dioxygenaseDehydrosecodineRadical intermediate
Hydrolase 2HL2HydrolaseRadical intermediate19S-Vindolinine, 19R-Vindolinine, Venalstonine

Table 2: Subcellular Localization of Selected MIA Biosynthetic Enzymes

EnzymePathway StepSubcellular Location
Tryptophan decarboxylaseEarlyCytoplasm
Strictosidine synthaseEarlyCytoplasm
S-Adenosyl-l-methionine:16-methoxy-2,3-dihydro-3-hydroxytabersonine-N-methyltransferaseLate (Vindoline)Chloroplast (Thylakoids)
Acetyl-coenzyme A:deacetylvindoline-O-acetyltransferaseFinal (Vindoline)Cytoplasm

Biotransformation and Metabolism of Vindolinine Precursors (e.g., Vindoline)

The biosynthesis of vindoline, a critical precursor to vindolinine, is a complex, multi-step enzymatic process that originates from the monoterpenoid indole alkaloid (MIA) precursor tabersonine. This intricate pathway is well-elucidated and involves a series of seven key enzymatic reactions primarily occurring in the leaves of the Madagascar periwinkle, Catharanthus roseus. The conversion of tabersonine to vindoline is a significant area of research due to the pharmacological importance of vindoline in the semi-synthesis of anticancer drugs like vinblastine and vincristine.

The established biosynthetic pathway from tabersonine to vindoline involves hydroxylation, O-methylation, a C-3 oxidation and C-2/C-3 reduction step, N-methylation, C-4-hydroxylation, and finally C-4-O-acetylation. nih.gov The enzymes responsible for these transformations have been identified and characterized, providing a detailed understanding of the molecular machinery involved in vindoline biosynthesis.

Detailed Research Findings:

The conversion of tabersonine to vindoline is initiated by two enzymes, tabersonine 16-hydroxylase 2 (T16H2) and 16-hydroxytabersonine O-methyltransferase (16OMT), which are localized in the leaf epidermis. nih.gov The subsequent steps are catalyzed by tabersonine 3-oxygenase (T3O) and tabersonine 3-reductase (T3R), which convert 16-methoxytabersonine to 3-hydroxy-16-methoxy-2,3-dihydrotabersonine. nih.gov The final three steps of the pathway are catalyzed by N-methyltransferase (NMT), desacetoxyvindoline-4-hydroxylase (D4H), and deacetylvindoline-4-O-acetyltransferase (DAT), which are localized in the leaf mesophyll. nih.govresearchgate.net This spatial separation of enzymatic steps suggests a complex transport of intermediates between different cell types within the leaf. researchgate.net

In vitro studies using rat liver microsomes have shown that vindoline itself can undergo biotransformation through processes such as deacetylation, oxidation, deoxidization, methylation, dealkylation, and sulfate (B86663) conjugation, resulting in the identification of twenty-five metabolites. nih.gov

The table below summarizes the key enzymes and their respective functions in the biosynthetic pathway from tabersonine to vindoline.

EnzymeAbbreviationFunctionSubstrateProduct
Tabersonine 16-hydroxylase 2T16H2Catalyzes the hydroxylation of tabersonine at the C-16 position.Tabersonine16-Hydroxytabersonine
16-Hydroxytabersonine O-methyltransferase16OMTCatalyzes the O-methylation of 16-hydroxytabersonine.16-Hydroxytabersonine16-Methoxytabersonine
Tabersonine 3-oxygenaseT3OCatalyzes the oxidation of 16-methoxytabersonine.16-MethoxytabersonineIntermediate for T3R
Tabersonine 3-reductaseT3RCatalyzes the reduction of the T3O product.T3O product3-Hydroxy-16-methoxy-2,3-dihydrotabersonine
N-methyltransferaseNMTCatalyzes the N-methylation of 3-hydroxy-16-methoxy-2,3-dihydrotabersonine.3-Hydroxy-16-methoxy-2,3-dihydrotabersonineDesacetoxyvindoline
Desacetoxyvindoline-4-hydroxylaseD4HCatalyzes the hydroxylation of desacetoxyvindoline at the C-4 position.DesacetoxyvindolineDeacetylvindoline (B137571)
Deacetylvindoline-4-O-acetyltransferaseDATCatalyzes the O-acetylation of deacetylvindoline to form vindoline. wikipedia.orgDeacetylvindolineVindoline

Iv. Synthetic Chemistry of Vindolinine Dihydrochloride and Analogues

Total Synthesis Approaches to Vindolinine (B1262840) and Structurally Related Monomers (e.g., Vindoline (B23647), Vindorosine)

The total synthesis of vindoline, a structurally complex monomer and a key component of the potent anticancer drug vinblastine (B1199706), has been a significant focus of synthetic efforts. These endeavors have not only aimed to construct the target molecule but also to develop novel synthetic strategies and reactions.

A hallmark of successful total syntheses of vindoline and its relatives has been the strategic use of stereocontrolled reactions to establish the numerous stereocenters within the molecule. One notable approach begins with a chiral starting material, such as D-asparagine, to set the initial stereochemistry. This initial stereocenter then directs the stereochemical outcome of subsequent reactions, a process known as asymmetric induction.

Key transformations often involve the careful construction of the intricate pentacyclic core. For instance, the synthesis developed by Boger and coworkers features a remarkable one-pot reaction that assembles the entire ring system with the correct stereochemistry. This is achieved through a sequence of cycloaddition reactions. Diastereoselective reductions are also crucial in the later stages of the synthesis to set the stereochemistry of alcohol groups. For example, the use of L-Selectride allows for the reduction of a ketone from the less sterically hindered face of the molecule, yielding the desired alcohol diastereomer with high selectivity.

A particularly elegant and efficient strategy for constructing the complex polycyclic framework of vindoline and related alkaloids involves the use of tandem cycloaddition cascades. This approach, pioneered by the Boger group, utilizes an intramolecular [4+2]/[3+2] cycloaddition cascade of a 1,3,4-oxadiazole.

This powerful reaction sequence is initiated by an inverse electron demand Diels-Alder reaction, which forms a six-membered ring and generates a carbonyl ylide intermediate. This intermediate then undergoes a subsequent intramolecular 1,3-dipolar cycloaddition to form a five-membered ring, thus rapidly assembling the pentacyclic core of the molecule. In a single step, this cascade forms three new rings and four carbon-carbon bonds, while simultaneously setting all six stereocenters of the vindoline core. This strategy has been successfully applied to the concise total syntheses of (–)- and ent-(+)-vindoline, as well as vindorosine (B1683057).

The efficiency of this tandem cycloaddition is highlighted by its ability to generate significant molecular complexity in a single transformation, a key principle of modern synthetic chemistry. The reaction proceeds in excellent yield and with high diastereoselectivity, providing a single detectable diastereomer of the cycloadduct. The development of this methodology represents a significant advancement in the synthesis of aspidosperma alkaloids.

Reaction Type Key Features Application in Vindoline Synthesis
Tandem Intramolecular [4+2]/[3+2] Cycloaddition Forms three rings and four C-C bonds in a single step. Sets all six stereocenters of the core structure.Construction of the pentacyclic skeleton of vindoline, vindorosine, and related analogues.
Diastereoselective Reduction Utilizes bulky reducing agents (e.g., L-Selectride) to control the stereochemical outcome of ketone reductions.Establishment of the correct stereochemistry of the hydroxyl group in the final stages of vindorosine synthesis.
Asymmetric Induction A chiral center in the starting material directs the stereochemistry of subsequent reactions.The initial stereocenter derived from D-asparagine controls the absolute configuration of the final vindoline product.

Development of Hybrid Molecules and Conjugates for Research Applications

To explore new therapeutic avenues and to better understand the mechanism of action of Vinca (B1221190) alkaloids, researchers have developed hybrid molecules and conjugates. This strategy involves linking the vindoline or vindolinine scaffold to other pharmacologically active moieties.

Vindolinine as a Synthetic Intermediate for Aspidospermane-type Alkaloids

Vindolinine, a prominent monomeric alkaloid, serves as a valuable starting material for the partial synthesis of various other structurally related Aspidospermane-type alkaloids. researchgate.netacs.org Its chemical structure provides a versatile scaffold for targeted modifications, enabling the preparation of alkaloids that are often found in only minute quantities from natural sources. researchgate.netacs.org This synthetic utility is particularly highlighted by its conversion into key intermediates such as 19-iodotabersonines and 19-oxotabersonine. researchgate.netacs.org

Research has demonstrated that vindolinine can be readily converted into 19-iodotabersonines. researchgate.netacs.org These iodo-derivatives are pivotal intermediates in the synthetic pathways leading to a range of Aspidospermane alkaloids. researchgate.netacs.org The transformation to 19-oxotabersonine, in particular, opens up routes to several other complex alkaloids within this family. researchgate.net

The strategic use of vindolinine as a precursor facilitates the stereoselective synthesis of various alkaloids. For instance, the synthesis of (-)-mehranine, (+)-voaphylline/conoflorine, (+)-N(a)-methylvoaphylline/hecubine, and (-)-lochnericine has been achieved through stereoselective epoxidation starting from intermediates derived from the Aspidospermane skeleton, showcasing the versatility of this synthetic approach. researchgate.net

The following table summarizes the transformation of Vindolinine into key synthetic intermediates which are then used to produce other Aspidospermane-type alkaloids.

Starting MaterialIntermediateKey TransformationResulting Alkaloid ClassRef.
Vindolinine19-IodotabersoninesIodinationAspidospermane-type alkaloids researchgate.netacs.org
19-Iodotabersonines19-OxotabersonineOxidationAspidospermane-type alkaloids researchgate.net

This strategic use of vindolinine underscores its importance not just as a naturally occurring alkaloid but also as a foundational molecule in the laboratory synthesis of other rare and structurally complex members of the Aspidospermane family.

V. Molecular and Cellular Pharmacology of Vindolinine Dihydrochloride in Vitro and Mechanistic Studies

Investigation of Molecular Target Interactions

The initial steps in understanding the pharmacological profile of Vindolinine (B1262840) dihydrochloride (B599025) involve identifying and characterizing its interactions with specific biological molecules. Research has focused on its binding to key enzymes involved in metabolic pathways and the use of computational models to predict these interactions.

In vitro studies have identified Protein Tyrosine Phosphatase-1B (PTP1B) as a significant molecular target for vindolinine. PTP1B is a key negative regulator in the insulin (B600854) signaling pathway, and its inhibition is a therapeutic strategy for type 2 diabetes.

Protein Tyrosine Phosphatase-1B (PTP1B): Research has shown that vindolinine exhibits high inhibitory activity against PTP1B nih.gov. This inhibitory action suggests that vindolinine could play a role in enhancing insulin sensitivity, a crucial factor in its potential antidiabetic properties nih.govresearchgate.net.

Human Pancreatic Alpha-Amylase (HPA): Currently, there is a lack of specific data from available research literature detailing the binding affinity or inhibitory activity of vindolinine against human pancreatic α-amylase. This enzyme is a target for controlling post-prandial hyperglycemia nih.govfrontiersin.org.

Table 1: Summary of Vindolinine's Interaction with Key Enzymes

Enzyme TargetReported Activity of VindolininePotential Therapeutic Implication
Protein Tyrosine Phosphatase-1B (PTP1B)High inhibitory activity nih.govresearchgate.netAntidiabetic, Insulin Sensitization
Human Pancreatic Alpha-Amylase (HPA)Data not available in cited sourcesN/A

Computational methods, such as molecular docking, are valuable for predicting the binding conformation and affinity of ligands to protein targets mbimph.commdpi.com. However, specific molecular docking or computational modeling studies for the interaction of vindolinine with enzymes like PTP1B or human pancreatic α-amylase have not been detailed in the available search results. Such studies on related vinca (B1221190) alkaloids have primarily focused on their interaction with tubulin, a target associated with their cytotoxic effects nih.govresearchgate.net.

Cellular Response Mechanisms in in vitro Models

To understand the physiological relevance of molecular interactions, researchers study the effects of compounds on cellular models. For vindolinine, investigations have centered on its influence on glucose metabolism in cell lines that are critical to metabolic regulation.

Studies have indicated that vindolinine possesses antidiabetic properties by enhancing glucose uptake in pancreatic and muscle cells researchgate.net. These cell types are crucial for maintaining glucose homeostasis.

Pancreatic Cells (e.g., β-TC6): Pancreatic β-cells are responsible for insulin secretion in response to glucose nih.gov. Enhanced glucose uptake in these cells is a key aspect of their function. Vindolinine has been reported to promote glucose uptake in pancreatic cells researchgate.net.

Myoblast Cells (e.g., C2C12): Skeletal muscle is a primary site for insulin-mediated glucose disposal. The C2C12 myoblast cell line is a widely used model to study glucose transport in muscle cells researchgate.netnih.govmdpi.com. Vindolinine has been noted to enhance glucose uptake in muscle cells, which could contribute to lowering blood glucose levels researchgate.net.

Specific quantitative data on the dose-dependent effects of vindolinine on glucose uptake in β-TC6 and C2C12 cell lines are not detailed in the provided search results.

The inhibitory action of vindolinine on PTP1B, as identified in enzymatic assays, is a key mechanism contributing to its effects in cellular models nih.govresearchgate.net. By inhibiting PTP1B within the cell, vindolinine can potentially amplify the insulin signaling cascade, leading to downstream effects such as increased glucose transporter translocation and enhanced glucose uptake.

Pathway-Specific Mechanistic Investigations

The primary mechanistic pathway identified for vindolinine's pharmacological activity is the inhibition of PTP1B nih.govresearchgate.net. As a negative regulator of the insulin receptor, PTP1B dephosphorylates the activated insulin receptor and its substrates. Inhibition of PTP1B by vindolinine would therefore be expected to prolong the phosphorylated, active state of the insulin receptor, leading to an enhanced cellular response to insulin. This represents a significant pathway-specific mechanism for its potential antidiabetic effects. Further detailed investigations into other specific signaling pathways modulated by vindolinine are not available in the reviewed literature.

Vi. Advanced Analytical Methodologies for Vindolinine Dihydrochloride Research

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) serves as a cornerstone analytical technique for the qualitative and quantitative analysis of plant-derived alkaloids, including vindolinine (B1262840). openaccessjournals.com This method utilizes a stationary phase, commonly a C18 column, and a liquid mobile phase to separate components of a mixture based on their differential affinities. researchgate.net For the analysis of vinca (B1221190) alkaloids, mobile phases often consist of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer, with detection frequently carried out using UV spectrophotometry. researchgate.netresearchgate.net

An evolution of this technology, Ultra-High-Performance Liquid Chromatography (UHPLC), offers significant advantages over conventional HPLC. ajpaonline.com By employing columns packed with sub-2 µm particles, UHPLC systems operate at higher pressures to achieve faster and more efficient separations. nih.govwisdomlib.org The principal benefits of UHPLC in the context of vindolinine research include markedly improved resolution, greater sensitivity, and shorter analysis times, which are critical for high-throughput screening and the analysis of complex samples where vindolinine may be a minor constituent. nih.govresearchgate.net Furthermore, UHPLC significantly reduces solvent consumption, making it a more environmentally sustainable and cost-effective technique. researchgate.net

ParameterHigh-Performance Liquid Chromatography (HPLC)Ultra-High-Performance Liquid Chromatography (UHPLC)Advantage of UHPLC
Particle Size 3–5 µm< 2 µmHigher efficiency and resolution wisdomlib.org
Operating Pressure Up to 400 barUp to 1000-1500 barFaster flow rates and analysis times nih.govwisdomlib.org
Analysis Time Longer (e.g., 20-45 min)Shorter (e.g., < 10 min)Increased sample throughput nih.gov
Solvent Consumption HigherLowerReduced operational cost and environmental impact researchgate.net
Peak Capacity/Resolution GoodExcellentBetter separation of complex mixtures nih.gov

Advanced Mass Spectrometry Techniques for Trace Analysis and Metabolite Profiling (e.g., UHPLC-Q-TOF-MS/MS, LC-ESI-QIT)

To achieve the high sensitivity and specificity required for trace analysis and metabolite identification, liquid chromatography is often coupled with advanced mass spectrometry (MS) detectors. This "hyphenation" provides mass-to-charge ratio (m/z) data, enabling precise identification of vindolinine and its biotransformation products.

UHPLC-Quadrupole-Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS/MS) is a particularly powerful tool for this purpose. nih.gov This technique combines the superior separation capabilities of UHPLC with a high-resolution mass analyzer (TOF) that provides highly accurate mass measurements. mtak.hu This accuracy is crucial for determining the elemental composition of unknown metabolites. The quadrupole component allows for the selection of a specific parent ion (such as vindolinine) for fragmentation, generating a characteristic MS/MS spectrum that acts as a structural fingerprint for unambiguous identification. nih.gov Research on the related compound vindoline (B23647) has successfully used UHPLC-Q-TOF-MS/MS in positive electrospray ionization (ESI) mode to detect and characterize numerous metabolites, demonstrating the technique's utility for profiling the biotransformation of vinca alkaloids. nih.gov

Liquid Chromatography-Electrospray Ionization-Quadrupole Ion Trap (LC-ESI-QIT) is another valuable configuration. ESI is a soft ionization technique well-suited for generating intact molecular ions from alkaloids. The Quadrupole Ion Trap (QIT) analyzer can perform multiple stages of fragmentation (MSn), which provides in-depth structural information essential for distinguishing between isomeric metabolites. This capability is vital for constructing detailed metabolic pathways and understanding the structural changes that occur during biotransformation.

TechniquePrimary Application in Vindolinine ResearchKey Findings/Capabilities
UHPLC-Q-TOF-MS/MS Metabolite profiling and identification in biological samples (plasma, urine, bile, feces) nih.govProvides high-resolution, accurate mass data for determining elemental composition. MS/MS fragmentation patterns confirm metabolite structures. mtak.hunih.gov Successfully identified 25 metabolites of the related alkaloid vindoline. nih.gov
LC-ESI-QIT-MS Detailed structural elucidation of metabolites and isomers.ESI provides soft ionization suitable for alkaloids. The ion trap allows for multi-stage fragmentation (MSn), helping to differentiate complex isomeric structures.
ESI-MS/MS Profiling Targeted detection and isolation of vindolinine isomers from crude extracts. nih.govUsed to detect and differentiate isobars such as 19R-Vindolinine and catharanthine (B190766) based on their distinct fragmentation patterns and chromatographic behavior. nih.gov

Chromatographic and Spectroscopic Integration for Comprehensive Profiling

A truly comprehensive understanding of vindolinine in complex mixtures is achieved through the strategic integration of multiple chromatographic and spectroscopic techniques. The hyphenation of LC with MS is a primary example of such integration, where the separation power of chromatography is directly combined with the detection and identification power of mass spectrometry. nih.gov

Advanced workflows may involve a multi-step approach for targeted isolation and complete characterization. For instance, an initial separation of a crude plant extract can be performed using High-Performance Countercurrent Chromatography (HPCCC), a preparative liquid-liquid chromatographic technique. nih.gov Fractions from the HPCCC can be profiled using off-line ESI-MS to locate the fractions containing ions of interest, such as the [M+H]⁺ ion for vindolinine at m/z 337. nih.gov

These targeted fractions are then subjected to a higher-resolution analytical technique, like LC-ESI-MS/MS, for confirmation and to check for the presence of co-eluting isomers. nih.gov Once a compound of interest, such as 19R-Vindolinine, is isolated in a pure form, its absolute structure can be unequivocally determined by integrating spectroscopic data from Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov This integrated workflow, from preparative chromatography to high-resolution mass spectrometry and finally to NMR, provides a complete and unambiguous chemical profile of the target analyte.

StepTechniquePurpose
1. Initial Separation High-Performance Countercurrent Chromatography (HPCCC)Preparative-scale fractionation of crude extract to simplify the matrix. nih.gov
2. Target Screening Off-line ESI-MS ProfilingRapidly screen fractions to identify those containing the target m/z of vindolinine and related compounds. nih.gov
3. High-Resolution Analysis LC-ESI-MS/MS or UHPLC-Q-TOF-MS/MSConfirm the identity of the target compound, separate isomers, and obtain structural information from fragmentation patterns. nih.govnih.gov
4. Definitive Structure Elucidation Nuclear Magnetic Resonance (NMR) SpectroscopyProvide complete 1D and 2D structural data for the pure, isolated compound. nih.gov

Vii. Future Directions in Vindolinine Dihydrochloride Academic Research

Elucidation of Undiscovered Biosynthetic Steps and Regulatory Mechanisms

The biosynthesis of vindolinine (B1262840) branches off from the central MIA pathway, diverging from the route to vindoline (B23647). A significant breakthrough has been the discovery and characterization of vindolinine synthase, an Fe(II)/α-ketoglutarate-dependent (Fe/2OG) dioxygenase that is responsible for the formation of 19S-vindolinine and 19R-vindolinine. nih.gov This enzyme diverts the precursor tabersonine (B1681870) away from the vindoline pathway, catalyzing a highly unusual, redox-neutral reaction to create the characteristic structure of vindolinine. nih.gov Silencing the gene for vindolinine synthase in C. roseus led to a remarkable 95% reduction in vindolinine levels, confirming its crucial role in planta. nih.gov

Despite this progress, the complete picture of its regulation remains to be painted. The broader terpenoid indole (B1671886) alkaloid pathway is known to be governed by a complex web of regulatory factors, including transcriptional regulators and signaling molecules responsive to developmental cues and environmental stimuli. mdpi.comresearchgate.netresearchgate.net For instance, the expression of key enzymes in the MIA pathway can be significantly influenced by elicitors like chitooligosaccharides and plant growth regulators such as salicylic (B10762653) acid and ethylene. mdpi.comresearchgate.net Future research must focus on identifying the specific transcription factors and signaling pathways that control the expression and activity of vindolinine synthase. Understanding how the plant differentially regulates the flux between vindoline and vindolinine biosynthesis is a key unanswered question that holds significant academic interest.

Development of Novel Synthetic Routes for Complex Analogues

The total chemical synthesis of complex alkaloids like vindolinine is challenging due to their intricate, stereochemically rich structures. However, academic efforts in the broader field of Vinca (B1221190) alkaloids have paved the way for future work on vindolinine. Research has demonstrated the successful total synthesis of vindoline and a series of vinblastine (B1199706) analogues containing deep-seated modifications to the vindoline subunit's core ring system. These synthetic strategies allow for systematic alterations to the molecule's architecture, which is not possible through simple semi-synthetic modifications of the natural product.

A primary future direction will be to adapt these advanced synthetic methodologies to vindolinine. By applying similar strategies, researchers can aim to develop flexible and efficient total synthesis routes for vindolinine itself and, more importantly, for a diverse library of complex analogues. The creation of such analogues, with targeted modifications to the core structure and peripheral functional groups, is essential for probing structure-activity relationships and potentially optimizing the compound's biological effects.

Deepening Understanding of Molecular Selectivity and Polypharmacology

The specific molecular targets of vindolinine dihydrochloride (B599025) are largely unexplored, representing a significant gap in current knowledge and a critical direction for future research. Polypharmacology, the ability of a single compound to interact with multiple biological targets, is a common feature of natural products and can be advantageous for treating complex diseases. However, without a clear understanding of a compound's binding partners, it is difficult to predict its therapeutic potential or off-target effects.

Future academic research must prioritize the identification of vindolinine's direct molecular targets. This can be achieved through a combination of computational approaches, such as molecular docking simulations against known protein structures, and experimental techniques like affinity chromatography-mass spectrometry and cellular thermal shift assays (CETSA). Elucidating its molecular selectivity and exploring its polypharmacological profile will be fundamental to understanding its mechanism of action and guiding the development of any potential therapeutic applications. This area remains a frontier in vindolinine research, with substantial discovery potential.

Exploration of in vitro Biological Activities in Diverse Cellular Systems

Preliminary studies have begun to uncover the potential biological activities of vindolinine. Research has indicated that vindolinine, along with related alkaloids like vindolidine and vindolicine, exhibits significant inhibitory activity against protein tyrosine phosphatase-1B (PTP1B). This enzyme is a key negative regulator of insulin (B600854) signaling, making its inhibitors promising candidates for diabetes research. The same study noted that these compounds possess antioxidant properties.

These initial findings provide a strong foundation for future in vitro investigations. A key research direction will be to expand the scope of biological screening to a wider array of cellular systems. This includes:

Metabolic Disease Models: Further exploring its antidiabetic potential in pancreatic and myoblast cell lines to understand its effect on glucose absorption and insulin sensitivity.

Oxidative Stress Models: Quantifying its antioxidant effects and ability to protect cells from oxidative damage induced by agents like hydrogen peroxide.

Oncology Cell Lines: Given its structural similarity to precursors of vinblastine, systematic screening of vindolinine against a panel of human cancer cell lines is a logical and necessary step to determine if it possesses any antiproliferative or cytotoxic activity.

These explorations will help to build a comprehensive profile of vindolinine's biological activities and identify the most promising areas for further, more focused research.

Application of Advanced Biotechnological Tools for Sustainable Production

The low abundance of many valuable alkaloids in their native plants makes extraction an expensive and often unsustainable method of production. nih.gov Metabolic engineering of microorganisms offers a promising alternative for the sustainable and scalable production of complex plant-derived compounds. mdpi.comeurekalert.org Significant progress has already been made in engineering Saccharomyces cerevisiae (yeast) for the production of vindoline. researchgate.netnih.gov This has been achieved by reconstituting the multi-gene vindoline biosynthetic pathway from tabersonine in the yeast chassis, employing advanced synthetic biology tools like CRISPR/Cas9 for multiplex genome integration. researchgate.netnih.gov

The discovery of vindolinine synthase opens a direct path for applying these biotechnological tools to vindolinine production. Future research will focus on integrating the vindolinine synthase gene into an engineered yeast strain already capable of producing the precursor tabersonine. nih.govresearchgate.net This would create a microbial cell factory specifically designed for the de novo biosynthesis of vindolinine. Further optimization of this system, through strategies such as enhancing cofactor supply, optimizing enzyme expression levels, and developing fed-batch bioreactor processes, could lead to a robust and economically viable platform for the sustainable production of vindolinine dihydrochloride. mdpi.comnih.gov

Q & A

Q. What are the standard protocols for synthesizing Vindolinine dihydrochloride and confirming its chemical purity?

  • Methodological Answer : Synthesis involves reacting the free base form of vindolinine with hydrochloric acid in a 2:1 molar ratio to form the dihydrochloride salt . Purity confirmation requires a combination of analytical techniques:
  • GC-FID : Validated for quantifying dihydrochloride salts in complex matrices (e.g., soil studies), with method suitability checks for precision and recovery .
  • NMR Spectroscopy : For structural elucidation and verifying salt formation.
  • Certificate of Analysis (COA) : Includes purity (>99% by HPLC), batch-specific data, and stability indicators (e.g., moisture content) .

Q. Which analytical techniques are recommended for quantifying this compound in biological matrices?

  • Methodological Answer :
  • GC-FID with Derivatization : Effective for non-volatile compounds after derivatization to improve volatility .
  • LC-MS/MS : Provides high sensitivity for pharmacokinetic studies, with ion-pairing agents to enhance retention of hydrophilic dihydrochloride salts.
  • UV-Vis Spectroscopy : Validated for concentration-dependent absorbance in stability studies, referencing extinction coefficients from analogous dihydrochloride compounds .

Q. What are the best practices for documenting experimental procedures involving this compound to ensure reproducibility?

  • Methodological Answer :
  • Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail synthesis, characterization, and assay conditions in the "Experimental" section .
  • Include batch-specific COA data (e.g., purity, lot number) and Safety Data Sheets (SDS) for hazard communication .
  • Adhere to NIH reporting standards for preclinical studies, including animal welfare protocols and statistical methods .

Advanced Research Questions

Q. How should researchers design experiments to investigate the stability of this compound under varying environmental conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Expose the compound to elevated temperatures (40°C–60°C), humidity (75% RH), and UV light, sampling at intervals for degradation analysis .
  • pH-Dependent Stability : Use buffered solutions (pH 1–9) to simulate gastrointestinal or physiological conditions, quantifying degradation products via HPLC .
  • Statistical Modeling : Apply Arrhenius equations to predict shelf-life under standard storage conditions (2°C–8°C) .

Q. What methodological considerations are critical when assessing the pharmacokinetic profile of this compound in preclinical models?

  • Methodological Answer :
  • Solubility Optimization : Leverage the dihydrochloride salt’s improved aqueous solubility over free bases for in vivo dosing .
  • Toxicokinetic Parameters : Monitor plasma concentrations (Cmax, AUC) and tissue distribution, referencing protocols for similar dihydrochloride inhibitors (e.g., Bomedemstat) .
  • Ethical Compliance : Obtain institutional approval for animal studies, ensuring adherence to 3R principles (Replacement, Reduction, Refinement) .

Q. How can conflicting in vitro and in vivo efficacy data for this compound be resolved?

  • Methodological Answer :
  • Systematic Review : Critically appraise experimental variables (e.g., cell lines vs. animal models) using Cochrane guidelines to identify bias or heterogeneity .
  • Dose-Response Validation : Replicate assays with standardized concentrations, controlling for dihydrochloride salt dissociation kinetics in physiological buffers .
  • Orthogonal Assays : Cross-validate in vitro findings with ex vivo organoid models or transcriptomic profiling to confirm target engagement .

Q. What strategies are effective in elucidating the molecular targets of this compound using enzyme inhibition assays?

  • Methodological Answer :
  • Selectivity Profiling : Compare IC50 values against related enzymes (e.g., kinases, demethylases) using assays validated for dihydrochloride salts (e.g., Rho-kinase inhibition studies) .
  • Mechanistic Studies : Measure downstream biomarkers (e.g., H3K4 methylation for LSD1 inhibitors) to infer target modulation .
  • Competitive Binding Assays : Use radiolabeled ligands or surface plasmon resonance (SPR) to quantify binding affinity and kinetics .

Data Reporting and Validation

  • Contradiction Analysis : When reproducibility issues arise, cross-reference raw data (e.g., chromatograms, spectral peaks) with published methods for analogous compounds (e.g., Tilorone dihydrochloride) .

  • Tables for Key Parameters :

    ParameterMethodReference
    Purity (>99%)HPLC with UV detection
    Stability (pH 7.4, 25°C)Half-life calculation via LC-MS
    Toxicity (LD50)Rodent acute toxicity studies

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.